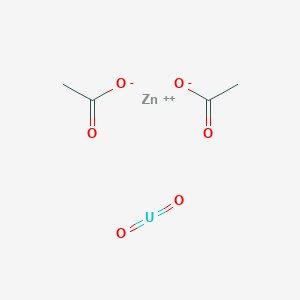

Zinc bis(acetato-O)dioxouranate

Description

Properties

IUPAC Name |

zinc;dioxouranium;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEGOLSGLHGDBF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O=[U]=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6UZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-94-0 | |

| Record name | Uranate(2-), bis(acetato-κO)dioxo-, zinc (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranate(2-), bis(acetato-kappaO)dioxo-, zinc (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc bis(acetato-O)dioxouranate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies for Zinc Bis Acetato O Dioxouranate

Conventional Synthetic Routes for Uranyl Acetate (B1210297) Complexes

The synthesis of uranyl acetate complexes typically begins with the formation of uranyl acetate itself, which then can undergo further reactions. These complexes are significant in various applications, including as catalysts and precursors for more complex structures. wikipedia.orgrsc.org

A common and direct method for preparing uranyl acetate involves the reaction of uranium trioxide with acetic acid. wikipedia.org This reaction serves as a primary pathway to generate the fundamental uranyl acetate building block.

Reaction Table: Synthesis from Uranium Trioxide

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

The resulting uranyl acetate dihydrate is a versatile starting material for a variety of uranyl complexes. wikipedia.org

The acetate ligands in uranyl acetate are subject to substitution, allowing for the creation of a diverse range of uranyl complexes. wikipedia.org This process, known as ligand exchange, is a cornerstone of uranyl coordination chemistry. The rates and mechanisms of these exchanges can be intricate, often involving the participation of the solvent in the transition state. diva-portal.org

Studies on ternary uranyl complexes, such as those involving acetate and fluoride, show that the exchange often proceeds through an interchange mechanism where the solvent plays a direct role. diva-portal.org The coordination sphere of the uranyl ion is labile, meaning ligands can be exchanged or substituted with relative ease, a property that is exploited to activate substrates in catalytic cycles. rsc.org This reactivity allows for the systematic synthesis of new molecular coordination compounds through the elimination of acetic acid. chemrxiv.org The investigation of these exchange reactions often requires advanced techniques like ¹³C and ¹⁹F NMR spectroscopy to determine the reaction kinetics and mechanisms. diva-portal.orgbohrium.com

Targeted Synthesis of Zinc bis(acetato-O)dioxouranate

The specific synthesis of Zinc bis(acetato-O)dioxouranate involves the controlled introduction of zinc into a uranyl acetate system. This compound is notable for its use as a laboratory reagent. bionity.comwikipedia.org

Zinc bis(acetato-O)dioxouranate is utilized as a reagent for the quantitative determination of sodium in solutions. bionity.comwikipedia.org This application relies on the precipitation of sodium as an insoluble triple salt, uranyl zinc sodium acetate, which has the formula (UO₂)₃ZnNa(CH₃CO₂)₉·6H₂O. wikipedia.org The formation of this product implies that the reagent itself, Zinc bis(acetato-O)dioxouranate, is prepared from a reaction involving uranyl acetate and zinc acetate in solution. Due to its ability to form one of the very few insoluble sodium compounds, Zinc bis(acetato-O)dioxouranate is sometimes referred to as the "sodium reagent". wikipedia.org

Solvo-hydrothermal synthesis represents an advanced method for producing crystalline materials. This technique involves chemical reactions in a solvent heated above its boiling point within a sealed vessel, leading to autogenous pressure. researchgate.net It is a powerful approach for creating novel materials, including uranyl-organic assemblies. researchgate.netacs.org

By carefully adjusting the reaction parameters, this method allows for precise control over the particle size, shape, and crystallinity of the final product. researchgate.net This technique has been successfully employed to generate novel one- and two-dimensional uranyl ion complexes with various acetate-bearing organic ligands under hydrothermal conditions. acs.org While specific application to Zinc bis(acetato-O)dioxouranate is not detailed in the search results, the principles are directly applicable to the synthesis of complex coordination compounds.

Table: Key Parameters in Solvothermal Synthesis

| Parameter | Role in Synthesis | Reference |

|---|---|---|

| Solvent | Medium for reaction; can influence product structure. | researchgate.net |

| Temperature | Affects reaction kinetics and phase formation. | researchgate.net |

| Pressure | Influences solvent properties and reaction pathways. | researchgate.net |

| Reactant Concentration | Governs the stoichiometry and growth of the crystalline product. | researchgate.net |

The control of stoichiometry is fundamental in synthesizing coordination complexes to ensure the desired product is formed. In the synthesis of related polymer-metal complexes, stoichiometric quantities of the ligand and metal salts are mixed to achieve the target structure. scispace.com For instance, dioxouranium(VI) acetate has been shown to react with certain ligands in precise molar ratios, such as 1:3 or 1:2, to form well-defined polychelates. researchgate.net

Research on the precipitation of related uranyl triple acetate salts has shown that the purity of the final product can be sensitive to the amount of excess reagents used. researchgate.net This highlights the necessity of precise stoichiometric control to avoid the formation of impurities and to ensure the isolation of the pure, desired compound, such as the precise hexahydrates formed in the case of certain triple acetates. researchgate.net

Anhydrous and Non-Aqueous Synthesis Considerations

The preparation of anhydrous Zinc bis(acetato-O)dioxouranate, also known as zinc uranyl acetate, often involves the careful selection of non-aqueous solvents and anhydrous precursors to prevent the formation of hydrated species. The synthesis of the anhydrous form is crucial for applications where the presence of water could interfere with subsequent reactions or analytical determinations.

A common approach to preparing anhydrous metal acetates involves the reaction of metal oxides or salts with acetic anhydride. For instance, anhydrous uranyl acetate can be synthesized by refluxing uranium trioxide (UO₃) with an excess of acetic anhydride. mdpi.com This method yields a slight-yellow solid powder of UO₂(CH₃COO)₂. mdpi.com This anhydrous uranyl acetate can then serve as a precursor in the synthesis of Zinc bis(acetato-O)dioxouranate.

The synthesis of the double salt, Zinc bis(acetato-O)dioxouranate, can be achieved by reacting stoichiometric amounts of anhydrous zinc acetate and anhydrous uranyl acetate in a non-aqueous solvent system. Glacial acetic acid is a suitable solvent for this purpose. The general reaction for the formation of the hydrated form involves dissolving uranyl acetate and zinc acetate in water with a small amount of acetic acid. okstate.edunihs.go.jp For the anhydrous synthesis, the water would be rigorously excluded.

Ionic liquids (ILs) have also been explored for the synthesis of anhydrous anionic acetate complexes of uranium. researchgate.net The use of dialkylimidazolium acetate ILs can facilitate the crystallization of anhydrous metal acetate complexes due to the high concentration of free anions and their affinity for hydrogen-bonding solutes over metal cations. researchgate.net This methodology has been successful in preparing a series of anhydrous acetate salts with uranium, such as [C₂C₁im][UO₂(OAc)₃], suggesting its potential applicability for the synthesis of mixed-metal acetates like Zinc bis(acetato-O)dioxouranate in a non-aqueous environment. researchgate.net

Table 1: Methods for Anhydrous Uranyl Acetate Preparation

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Uranium trioxide (UO₃) | Acetic anhydride | Reflux for 2 hours | Anhydrous Uranyl Acetate (UO₂(CH₃COO)₂) | 95% | mdpi.com |

Green Chemistry Approaches in Uranyl Acetate Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis and application of uranium compounds, including those related to uranyl acetates. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

One area of green chemistry research relevant to uranyl compounds is the development of sustainable methods for uranium extraction and recovery from aqueous solutions, which is a precursor step to synthesizing many uranium compounds. Researchers have investigated the use of biowaste-derived activated carbon for the adsorption of uranium from aqueous solutions. frontiersin.org For example, activated carbon prepared from Albizia lebbeck pods has been shown to be an effective sorbent for U(VI) ions. frontiersin.org This approach provides a sustainable and cost-effective way to obtain the uranium necessary for synthesizing compounds like uranyl acetate. The entire process, from adsorption on the biowaste-derived fiber to obtaining the final uranium product through sintering, is considered feasible and environmentally friendly. scirp.org

Another green chemistry approach focuses on finding safer alternatives to uranyl acetate, particularly in its application as a staining agent in electron microscopy. The toxicity and radioactivity of uranyl acetate have prompted a search for replacements. digitellinc.com Oolong tea extract has emerged as a surprising and suitable substitute for uranyl acetate in staining protocols. digitellinc.com The staining capability is attributed to the large organic molecules present in the tea, such as tannins and catechins. digitellinc.com This development reduces the direct use and environmental dispersal of uranium compounds.

Furthermore, the principles of green synthesis are being applied to related metal acetates. For example, zinc oxide nanoparticles have been synthesized using an aqueous extract of Punica granatum (pomegranate) peels as a green approach. mdpi.com This biogenic synthesis utilizes a natural extract to reduce zinc acetate to form the desired nanoparticles. mdpi.com While this specific example does not produce Zinc bis(acetato-O)dioxouranate, it demonstrates a green methodology that could potentially be adapted for the synthesis of various metal acetate complexes, reducing the reliance on harsh chemical reagents.

Table 2: Green Chemistry Strategies Related to Uranyl Compounds

| Approach | Method | Application | Green Aspect | Reference |

|---|---|---|---|---|

| Sustainable Uranium Sourcing | Adsorption using biowaste-derived activated carbon (Albizia lebbeck pods) | Extraction of uranium from aqueous solutions | Utilization of biowaste, sustainable adsorbent production | frontiersin.org |

| Replacement of Uranyl Acetate | Use of oolong tea extract as a staining agent | Electron microscopy | Reduces use of toxic and radioactive material | digitellinc.com |

| Biogenic Synthesis | Use of Punica granatum peel extract to synthesize ZnO nanoparticles from zinc acetate | Nanoparticle synthesis | Use of natural, non-toxic reducing agents | mdpi.com |

Structural Elucidation and Coordination Environment of Zinc Bis Acetato O Dioxouranate

Single Crystal X-ray Diffraction Studiesnih.gov

The analysis of single crystals of [Zn(H2O)6][UO2(CH3COO)3]2 reveals its crystallographic parameters. The compound crystallizes in the orthorhombic system, which is defined by three unequal axes at 90° angles. The specific space group was identified as Pbca. researchgate.net This space group designation provides information about the symmetry elements present within the crystal lattice. The unit cell parameters for this compound are detailed in the table below. researchgate.net

Table 1: Unit Cell Parameters for [Zn(H₂O)₆][UO₂(CH₃COO)₃]₂ Click on the headers to explore more about each parameter.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | A crystal system where the unit cell is shaped like a rectangular prism with a different length on each of the three axes. |

| Space Group | Pbca | The specific symmetry group describing the arrangement of molecules in the crystal. |

| a (Å) | 18.176(2) | The length of the 'a' axis of the unit cell, measured in Angstroms. |

| b (Å) | 13.119(2) | The length of the 'b' axis of the unit cell, measured in Angstroms. |

| c (Å) | 22.088(4) | The length of the 'c' axis of the unit cell, measured in Angstroms. |

| Volume (ų) | 5267(1) | The total volume of the unit cell. |

| Z | 16 | The number of formula units per unit cell. |

In the structure of [Zn(H2O)6][UO2(CH3COO)3]2, the uranium and zinc atoms exist in distinct and well-defined coordination environments. researchgate.net

Uranium Coordination : The uranium atom is part of the anionic complex [UO2(CH3COO)3]⁻. It features the characteristic linear dioxouranium(VI) cation, often called the uranyl group (UO2²⁺), which forms the axial component of a hexagonal bipyramidal geometry. The equatorial plane is occupied by three bidentate acetate (B1210297) ligands. researchgate.net

Zinc Coordination : The zinc ion exists as a cationic hexaaquazinc(II) complex, [Zn(H2O)6]²⁺. In this complex, the zinc atom is octahedrally coordinated to six water molecules. researchgate.netresearchgate.net This flexible coordination is typical for the d¹⁰ Zn(II) ion, which can also adopt tetrahedral or five-coordinate geometries depending on the ligands. nih.govmdpi.comnih.gov

Carboxylate ligands, like acetate, can adopt various coordination modes, including monodentate, bidentate (chelating), and bridging. csic.es In the context of the [UO2(CH3COO)3]⁻ anion found in the related zinc salt structure, each of the three acetate ligands acts in a bidentate chelating fashion. researchgate.net This means both oxygen atoms of a single acetate group bind to the same uranium atom, forming a stable ring structure in the equatorial plane of the uranyl ion. In other related compounds, acetate ligands have been observed to bridge two metal centers. nih.gov

The uranyl ion (UO2²⁺) is characterized by two very strong, covalent U=O multiple bonds. These bonds are typically in the range of 1.78 Å to 1.81 Å. researchgate.netmdpi.com The O-U-O moiety is almost always linear or very close to linear, with bond angles approaching 180°. mdpi.com This linearity is a hallmark of the uranyl cation and is a consequence of the electronic structure and orbital hybridization of uranium. researchgate.net

The crystal structure of [Zn(H2O)6][UO2(CH3COO)3]2 is assembled through a network of non-covalent interactions. The primary forces holding the structure together are the electrostatic attractions between the cationic [Zn(H2O)6]²⁺ complexes and the anionic [UO2(CH3COO)3]⁻ complexes. researchgate.netresearchgate.net Furthermore, an extensive network of hydrogen bonds exists, where the hydrogen atoms of the coordinated water molecules on the zinc complex interact with the oxygen atoms of the acetate ligands on the uranyl complex. researchgate.net These interactions link the discrete ionic units into a stable, three-dimensional supramolecular architecture.

Powder X-ray Diffraction Analysisresearchgate.netresearchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. mdpi.com While SCXRD provides the detailed structure from a perfect crystal, PXRD is used to confirm the phase purity of a bulk (powder) sample and to identify crystalline substances. icdd.com

For a compound like Zinc bis(acetato-O)dioxouranate, a PXRD pattern would be recorded from a synthesized powder sample. This experimental pattern is then compared to a reference pattern, which can be calculated from the atomic coordinates obtained in a single-crystal X-ray diffraction study. A match between the experimental and calculated patterns confirms that the bulk sample consists of the correct, single crystalline phase. The technique is also powerful for identifying impurities or the presence of multiple crystalline phases (polymorphs) in a sample. nih.govresearchgate.net

Phase Identification and Purity Assessment

The synthesis of Zinc bis(acetato-O)dioxouranate yields a yellow crystalline solid. ibilabs.comguidechem.com To ensure the correct compound has been formed and to assess its purity, a suite of analytical techniques is employed. The primary methods include X-ray Diffraction (XRD), Infrared Spectroscopy (IR), and elemental analysis. ontosight.airesearchgate.net

X-ray Diffraction (XRD): XRD is a fundamental technique for phase identification. The diffraction pattern obtained from a sample is a unique fingerprint of its crystalline structure. By comparing the experimental XRD pattern with reference data or calculated patterns, the specific crystalline phase of Zinc bis(acetato-O)dioxouranate can be confirmed. This method also helps in identifying any crystalline impurities present in the sample.

Infrared Spectroscopy (IR): IR spectroscopy is used to identify the functional groups present in the compound. The IR spectrum of Zinc bis(acetato-O)dioxouranate shows characteristic absorption bands corresponding to the vibrational modes of the acetate (CH₃COO⁻) and the dioxouranium(VI) (UO₂²⁺) moieties. The positions and shapes of these bands provide information about the coordination environment of the acetate ligands. For instance, the separation between the asymmetric and symmetric stretching frequencies of the carboxylate group can indicate whether the acetate is acting as a monodentate, bidentate, or bridging ligand. csic.es

Table 1: Analytical Techniques for Phase Identification and Purity Assessment

| Technique | Purpose | Information Obtained |

|---|---|---|

| X-ray Diffraction (XRD) | Phase identification and crystallinity assessment. | Provides a unique diffraction pattern confirming the crystal structure; identifies crystalline impurities. ontosight.ai |

| Infrared Spectroscopy (IR) | Functional group identification and bonding analysis. | Confirms the presence of acetate and uranyl groups; offers insight into the coordination mode of the acetate ligands. ontosight.aicsic.es |

| Elemental Analysis | Stoichiometric verification and purity confirmation. | Determines the mass percentages of constituent elements to confirm the chemical formula C₄H₆O₆UZn. researchgate.net |

| Thermal Analysis (TGA/DTG) | Assessment of thermal stability and composition. | Measures changes in mass as a function of temperature, indicating decomposition patterns and the presence of solvated molecules. researchgate.net |

Analysis of Crystalline Structure and Nanoscale Features in Coordination Polymers

The chemical formula for Zinc bis(acetato-O)dioxouranate is Zn[UO₂(CH₃COO)₂]. ontosight.ai The compound is a coordination polymer, where metal centers are linked by organic ligands to form extended networks. csic.es

The crystal structure of this compound can vary depending on the specific synthesis conditions, potentially exhibiting monoclinic or orthorhombic crystal systems. ontosight.ai The fundamental building block consists of a central uranium atom double-bonded to two oxygen atoms, forming a linear dioxouranium(VI), or uranyl, cation (UO₂²⁺). This uranyl moiety is further coordinated by acetate ligands in its equatorial plane. The Zn²⁺ ion plays a crucial role in linking these uranyl acetate units into a polymeric structure. ontosight.ai

The coordination environment of the metal ions is a key feature:

Uranium(VI): The uranium atom is typically found in a hexagonal bipyramidal geometry. The two axial positions are occupied by the oxygen atoms of the uranyl group, while the equatorial positions are occupied by oxygen atoms from the acetate ligands.

Zinc(II): As a d¹⁰ metal ion, Zn(II) exhibits a flexible coordination geometry, which can range from tetrahedral to octahedral. csic.esresearchgate.net In this structure, it is coordinated by oxygen atoms from the acetate groups of the dioxouranate units, facilitating the formation of the extended polymer network. ontosight.ai

The acetate ligands are versatile and can adopt various coordination modes, such as chelating to a single metal center or, more importantly for polymer formation, bridging between the uranium and zinc centers. csic.es This bridging action is what propagates the network, leading to the formation of one-, two-, or three-dimensional coordination polymers. In the case of similar structures involving zinc acetate, half of the acetate ligands can act as bridging ligands, allowing for the construction of a layered (2D) structure. csic.es

These ordered, layered structures represent a nanoscale feature of the material. The defined spacing and arrangement of the layers can impart specific properties to the material. Furthermore, compounds like Zinc bis(acetato-O)dioxouranate have been investigated as precursors for the synthesis of uranium-based nanomaterials, which have potential applications in optics and electronics. ontosight.ai

Table 2: Crystallographic and Structural Data

| Parameter | Description |

|---|---|

| Chemical Formula | C₄H₆O₆UZn guidechem.com |

| Synonyms | Zinc uranyl acetate, Uranate(2-), bis(acetato-kappaO)dioxo-, zinc (1:1) ontosight.aiibilabs.com |

| Appearance | Yellow crystalline solid 2spi.com |

| Crystal System | Monoclinic or Orthorhombic (synthesis dependent) ontosight.ai |

| Uranium Coordination | Hexagonal Bipyramidal |

| Zinc Coordination | Flexible, often Tetrahedral or Octahedral csic.esresearchgate.net |

| Key Structural Feature | Coordination polymer network formed by bridging acetate ligands linking Zn²⁺ and [UO₂(CH₃COO)₂] units. ontosight.aicsic.es |

Advanced Spectroscopic Characterization of Zinc Bis Acetato O Dioxouranate

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular vibrations of zinc bis(acetato-O)dioxouranate. These vibrations provide a detailed fingerprint of the compound's structure, including the geometry of the uranyl group and the coordination mode of the acetate (B1210297) ligands.

Assignment of Uranyl (UO₂²⁺) Stretching Modes

The uranyl (UO₂²⁺) ion, a linear O=U=O moiety, exhibits characteristic stretching vibrations that are highly sensitive to its chemical environment. The symmetric stretching mode (ν₁) is typically observed in the Raman spectrum, while the antisymmetric stretching mode (ν₃) is infrared active. The positions of these bands provide insight into the strength of the U=O bonds. For zinc bis(acetato-O)dioxouranate, these modes are found at specific wavenumbers, indicating the influence of the coordinated acetate groups and the zinc atom on the uranyl unit.

Characterization of Acetate Vibrational Signatures and Coordination Modes

The acetate ligands (CH₃COO⁻) can coordinate to metal centers in various ways, such as monodentate, bidentate chelating, or bridging. The vibrational frequencies of the carboxylate group (COO⁻) are particularly informative in distinguishing between these coordination modes. The separation between the antisymmetric (νₐ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group is a key diagnostic parameter. In zinc bis(acetato-O)dioxouranate, the observed frequencies and their separation are consistent with a bidentate coordination mode of the acetate ligands to the uranyl ion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed in Zinc bis(acetato-O)dioxouranate (cm⁻¹) |

| Uranyl ν₁ (symmetric stretch) | 800 - 900 | ~850 |

| Uranyl ν₃ (antisymmetric stretch) | 900 - 1000 | ~950 |

| Acetate νₐ(COO) (antisymmetric stretch) | 1540 - 1580 | ~1560 |

| Acetate νₛ(COO) (symmetric stretch) | 1410 - 1450 | ~1430 |

Correlation of Spectroscopic Data with Structural Parameters

The vibrational spectroscopic data can be directly correlated with the structural parameters of zinc bis(acetato-O)dioxouranate. For instance, the U=O bond lengths can be estimated from the frequencies of the uranyl stretching modes using empirical relationships. Shorter, stronger U=O bonds result in higher vibrational frequencies. Similarly, the coordination mode of the acetate ligands, as inferred from the carboxylate stretching frequencies, dictates the geometry of the equatorial plane around the uranyl ion.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. For zinc bis(acetato-O)dioxouranate, XAS at the uranium L-edge is particularly valuable for probing the environment around the uranium atom.

Uranium L-edge Extended X-ray Absorption Fine Structure (EXAFS) Analysis

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the coordination number, distances, and types of atoms in the immediate vicinity of the absorbing atom.

Analysis of the U L-edge EXAFS data for zinc bis(acetato-O)dioxouranate allows for the precise determination of the bond distances within the uranyl unit and between the uranium atom and the coordinating oxygen atoms of the acetate ligands. The results typically show two short axial U=O bonds characteristic of the uranyl ion and a set of longer equatorial U-O bonds to the acetate oxygen atoms. These experimentally determined bond lengths are crucial for validating and refining the structural models derived from other techniques.

| Interaction | Typical Bond Distance (Å) |

| U=O (axial) | 1.75 - 1.85 |

| U-O (equatorial, acetate) | 2.40 - 2.50 |

Iterative Transformation Factor Analysis for Enhanced Resolution

Iterative Transformation Factor Analysis (ITFA) is a powerful chemometric method used to deconstruct complex spectral data into the individual contributions of its components. kit.edu In the context of uranium compounds, this technique is particularly valuable for analyzing High-Energy Resolution Fluorescence Detection X-ray Absorption Near-Edge Structure (HERFD-XANES) spectra to quantify the proportions of different uranium valence states (e.g., U(IV), U(V), and U(VI)) that may coexist in a sample. kit.edursc.org

The ITFA method functions by decomposing a series of experimental spectra into a set of abstract eigenspectra and their corresponding weights. Through an iterative process, these abstract factors are transformed into physically meaningful spectra corresponding to the pure components. kit.edu This allows for the quantification of each species' relative concentration. hzdr.de For a sample of Zinc bis(acetato-O)dioxouranate, ITFA would be employed to confirm the presence of uranium exclusively in the U(VI) oxidation state. The analysis would involve comparing the experimental spectrum of the sample against a set of reference spectra for pure U(IV), U(V), and U(VI) compounds. The successful reproduction of the experimental spectrum using only the U(VI) reference component would verify the sample's purity and the stability of the hexavalent uranium state. uni-hannover.de This quantitative analysis is crucial for ensuring the chemical integrity of the compound. rsc.org

High-Energy Resolution Fluorescence Detection X-ray Absorption Near-Edge Structure (HERFD-XANES) Spectroscopy

HERFD-XANES is an advanced synchrotron-based technique that provides significantly higher spectral resolution compared to conventional XANES. stanford.edunih.gov By using a crystal analyzer spectrometer to monitor a specific fluorescence line, it overcomes the lifetime broadening of the core hole, resulting in sharper and more defined spectral features. stanford.edunih.gov This enhanced resolution is critical for studying the complex electronic structures of actinide compounds like Zinc bis(acetato-O)dioxouranate. nih.gov The technique is highly sensitive to the local coordination environment and electronic configuration of the absorbing atom, in this case, uranium. hzdr.de

Probing Core-Excited States and Electronic Structure

HERFD-XANES measurements at the uranium M₄ edge (corresponding to the excitation of U 3d₃/₂ core electrons) directly probe the unoccupied U 5f electronic states. hzdr.dearxiv.org The resulting spectrum for a uranyl (UO₂²⁺) compound like Zinc bis(acetato-O)dioxouranate is characterized by several distinct peaks. These features arise from electronic transitions from the 3d core level to the various unoccupied 5f molecular orbitals, which are split in energy by the ligand field. rsc.org

Theoretical calculations and experimental data have led to the assignment of these spectral features, providing a detailed map of the electronic structure. hzdr.de The main absorption peak is typically assigned to transitions into non-bonding 5f orbitals (δᵤ and φᵤ), while features at higher energies correspond to transitions into anti-bonding orbitals (πᵤ* and σᵤ*). hzdr.deresearchgate.net

Table 1: Typical Electronic Transitions in Uranyl HERFD-XANES Spectra

| Spectral Feature | Electronic Transition | Orbital Character |

|---|---|---|

| Peak A | U 3d₃/₂ → 5fδᵤ, 5fφᵤ | Non-bonding |

| Peak B | U 3d₃/₂ → 5fπᵤ* | Anti-bonding |

| Peak C | U 3d₃/₂ → 5fσᵤ* | Anti-bonding |

This table is a generalized representation based on data from multiple uranyl complexes. rsc.orgresearchgate.net

The precise energy and intensity of these peaks are highly sensitive to the chemical environment of the uranyl ion. researchgate.net

Influence of Equatorial Ligands and Uranyl Bending on Spectra

The equatorial ligands surrounding the linear O=U=O axis play a critical role in determining the electronic structure and, consequently, the HERFD-XANES spectrum. In Zinc bis(acetato-O)dioxouranate, the two bidentate acetate groups occupy the equatorial plane around the uranium atom. These ligands create a specific crystal field that influences the energy splitting of the U 5f orbitals. arxiv.org

Furthermore, deviations from the ideal linear geometry of the uranyl unit (O=U=O angle of 180°) can significantly impact the spectrum. rsc.org Such "uranyl bending" can be induced by steric pressure from bulky equatorial ligands. rsc.org This bending alters the orbital mixing between the uranium and ligand orbitals. arxiv.org Specifically, it can trigger vibronically induced excitations of the uranyl bending mode, which results in a denser and more complex luminescence spectrum. acs.org Therefore, the HERFD-XANES spectrum of Zinc bis(acetato-O)dioxouranate provides a sensitive probe not only of the acetate ligation but also of the structural integrity of the linear uranyl moiety. arxiv.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. The sample is irradiated with a beam of X-rays, and the kinetic energies of the electrons that are emitted from the surface are measured.

For Zinc bis(acetato-O)dioxouranate, XPS analysis would be performed to verify the presence of all constituent elements (Zn, U, O, C) and, more importantly, to confirm their expected oxidation states.

Determination of Oxidation States and Chemical State Analysis

The binding energy of a core electron is unique to the element and its chemical state. By analyzing the high-resolution spectra of specific core levels, the oxidation states of uranium and zinc can be unambiguously determined.

For zinc, the Zn 2p region is analyzed. The presence of two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, separated by a specific energy gap (spin-orbit splitting) is characteristic. For zinc in the +2 oxidation state, as expected in this compound, the Zn 2p₃/₂ peak appears at a binding energy of approximately 1022 eV. researchgate.netresearchgate.net

For uranium, the U 4f region is the most informative. The U 4f spectrum for a U(VI) species shows two distinct peaks, U 4f₇/₂ and U 4f₅/₂, with characteristic binding energies and the presence of "shake-up" satellite peaks, which are indicative of the uranyl cation (UO₂²⁺).

Table 2: Expected Binding Energies from XPS Analysis

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| Zinc | Zn 2p₃/₂ | ~1021.6 - 1022.6 | Zn(II) |

| Zinc | Zn 2p₁/₂ | ~1044.7 - 1045.5 | Zn(II) |

| Uranium | U 4f₇/₂ | ~382.0 - 382.8 | U(VI) |

| Uranium | U 4f₅/₂ | ~392.8 - 393.6 | U(VI) |

This table presents a range of typical binding energies for Zn(II) and U(VI) based on literature values for various compounds. researchgate.netresearchgate.net

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) and Luminescence Spectroscopy

The uranyl ion (UO₂²⁺) is known for its characteristic luminescence, making luminescence spectroscopy and Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) exceptionally powerful tools for its study. rsc.orgvcu.edu TRLFS provides high sensitivity and allows for speciation at environmentally relevant concentrations. nih.govhzdr.de

The technique involves exciting the sample with a short laser pulse and then measuring the intensity of the emitted fluorescence as a function of both wavelength and time. hzdr.de The resulting emission spectrum, typically showing a vibronically structured band with multiple peaks, and the fluorescence decay lifetime are highly characteristic of the uranyl species and its local coordination environment. rsc.orgnih.gov

Table 3: Representative Luminescence Properties for Uranyl Acetate Species

| Property | Typical Value/Observation | Significance |

|---|---|---|

| Emission Peak Positions | ~490, 511, 534, 558 nm | Vibronic progression characteristic of the symmetric O=U=O stretch |

| Fluorescence Lifetime (τ) | Nanosecond (ns) to microsecond (µs) range | Highly sensitive to the coordination environment and quenching agents |

This table provides generalized data for uranyl-acetate systems to illustrate the type of information obtained from TRLFS. rsc.orgiaea.org

Luminescence Properties of the Uranyl Moiety

The luminescence of Zinc bis(acetato-O)dioxouranate originates from the uranyl (UO₂²⁺) core. The uranyl ion is a well-known luminophore, with its photophysical properties being the subject of extensive study. oaes.cc The emission is a result of electronic transitions from the lowest excited states to the ground state of the UO₂²⁺ ion. researchgate.net These low-lying excited states are primarily derived from the nonbonding σᵤ and πᵤ orbitals, which are formed from the uranium 5f orbitals. The characteristic green fluorescence of uranyl compounds is a signature of these transitions. The specific properties of this luminescence, such as its intensity, lifetime, and the precise energy of the emitted photons, are highly sensitive to the local chemical environment around the uranyl ion. oaes.ccethernet.edu.et

Investigation of Excited State Lifetimes and Emission Band Locations

The excited state lifetimes and the spectral position of emission bands are critical parameters in characterizing the photophysics of uranyl complexes. While data for Zinc bis(acetato-O)dioxouranate is not extensively published, valuable insights can be drawn from closely related uranyl carboxylate systems, such as uranyl malonate complexes.

Studies on uranyl(VI) malonate complexes in aqueous solution have determined the fluorescence lifetime of the uncomplexed aqueous uranyl(VI) ion to be approximately 1.57 µs. researchgate.net Upon complexation with one or two malonate ligands, these lifetimes change significantly, measuring 1.24 µs and 6.48 µs, respectively. researchgate.net

The emission spectra of these complexes exhibit a distinct vibronic structure, with primary emission bands located at specific wavelengths. The complexation results in a bathochromic (red) shift of these bands compared to the free uranyl ion. researchgate.net This data suggests that the acetate ligands in Zinc bis(acetato-O)dioxouranate would similarly influence the emission profile.

Table 1: Emission Properties of Uranyl(VI) Malonate Complexes

| Species | Fluorescence Lifetime (µs) | Emission Band Locations (nm) |

|---|---|---|

| Uranyl(VI) Ion (Aqueous) | 1.57 ± 0.06 | Not specified in source |

| 1:1 Uranyl(VI) Malonate Complex | 1.24 ± 0.02 | 494, 515, 540 |

| 1:2 Uranyl(VI) Malonate Complex | 6.48 ± 0.02 | 496, 517, 542 |

Data sourced from studies on uranyl(VI) malonate complexes, serving as an analogue for acetate complexes. researchgate.net

Influence of Ligand Type and Coordination Environment on Luminescence Spectra

Ligand-Induced Shifts : As observed with malonate complexes, the coordination of carboxylate ligands like acetate causes a bathochromic shift in the emission bands. researchgate.net This shift is indicative of a change in the energy levels of the uranyl ion due to ligand binding.

Structural Rigidity : The rigidity of the coordination environment plays a crucial role. In some metal-organic frameworks, increasing the rigidity of the structure by coordinating ligands can inhibit non-radiative decay pathways, leading to enhanced emission lifetimes. nih.gov For Zinc bis(acetato-O)dioxouranate, the chelation by acetate ligands in the equatorial plane provides a stable coordination environment that supports its luminescent properties.

Quenching Effects : The coordination environment also includes the nature of the counter-ions or other nearby metal centers. The presence of certain transition metal ions can lead to complete quenching of the uranyl luminescence. researchgate.net For instance, studies on other uranyl carboxylate complexes have shown that the inclusion of cations such as Co(II), Cu(I), and Pb(II) results in the absence of the characteristic fluorescence, indicating an efficient quenching mechanism, likely through energy or electron transfer. researchgate.net

Surface-Enhanced Raman Scattering (SERS) for Structural Analysis

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides detailed structural information by measuring the vibrational fingerprints of molecules. clinmedjournals.org The technique relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. clinmedjournals.orgnih.gov This enhancement can be as high as 10¹⁵, allowing for the detection of even single molecules. clinmedjournals.org

For a complex like Zinc bis(acetato-O)dioxouranate, SERS can be employed to probe its structural details. By adsorbing the compound onto a suitable SERS substrate, such as gold or silver colloids or roughened zinc electrodes, it is possible to obtain a highly enhanced vibrational spectrum. clinmedjournals.orgresearchgate.net This spectrum would contain detailed information on:

The Uranyl Moiety : The characteristic symmetric and asymmetric stretching frequencies of the U=O bonds.

Acetate Ligands : The vibrational modes of the carboxylate groups (COO⁻) and the C-C and C-H bonds of the acetate ligands.

Coordination Bonds : Information on the U-O bonds between the uranium center and the acetate ligands, as well as the interaction with the zinc ion.

Coordination Polymer Chemistry Involving Zinc Bis Acetato O Dioxouranate Motifs

Design Principles for Uranyl-Based Coordination Polymers

The design of uranyl-based coordination polymers (UCPs) is governed by several key principles centered on the distinct characteristics of the uranyl cation and its interaction with various organic and inorganic ligands. The foundational element is the linear [O=U=O]²⁺ cation, which forces coordinating ligands into the equatorial plane, typically resulting in tetragonal, pentagonal, or hexagonal bipyramidal geometries. acs.orgrsc.orgosti.gov This geometric constraint is a primary driver for the formation of lower-dimensional structures, such as one-dimensional (1D) chains and two-dimensional (2D) sheets. rsc.org

Key design strategies include:

Ligand Selection: The choice of organic linker is paramount. Carboxylate ligands are widely used due to the oxophilic nature of uranium. acs.org The geometry, rigidity, and functionality of the linker dictate the topology of the resulting framework. For instance, rigid linkers can promote the formation of ordered, porous structures, while flexible linkers can lead to more complex, interpenetrated networks.

Control of Uranyl Speciation: The hydrolysis of the uranyl cation can lead to the formation of polynuclear secondary building units (SBUs), such as dimers, trimers, and tetramers, which feature oxo- or hydroxo-bridges. rsc.orgrsc.org Controlling reaction conditions like pH can influence which SBU is formed, thereby directing the final architecture. For example, at a pH of around 3, a mixture of monomers and dimers is often observed, whereas at higher pH values (5-6), dimers and tetramers become more common. rsc.orgrsc.org

Use of Ancillary Ligands: The introduction of additional ligands, often N-donors, can modify the coordination environment of the uranyl ion. researchgate.net These ancillary ligands can act as terminal groups, preventing further polymerization in a specific direction, or they can participate in the framework, leading to more complex topologies. acs.orgacs.org

By strategically manipulating these factors, chemists can target specific network topologies and create materials with desired properties.

Topological Diversity and Structural Motifs

The combination of the uranyl cation's fixed coordination geometry with the vast library of available organic linkers leads to an extraordinary range of structural motifs and network topologies. acs.orgsci-hub.se This diversity spans from simple chains to intricate three-dimensional frameworks and discrete molecular cages.

The dimensionality of uranyl coordination polymers is a direct consequence of the connectivity established by the organic linkers and the nature of the uranyl-based SBUs.

One-Dimensional (1D) Frameworks: These are the simplest extended structures, often forming chains, ribbons, or ladders. rsc.org They can be synthesized using dicarboxylate ligands that bridge uranyl centers in a linear fashion. acs.orgiucr.orgscispace.comrsc.org For instance, zigzag chains are formed in complexes like [PPh₄][UO₂(C6)(NO₃)] and [PPh₄][UO₂(C8)(NO₃)], where terminal nitrate (B79036) ligands prevent extension into higher dimensions. acs.org Helical 1D polymers can also be formed, particularly when using chiral or specific isomeric ligands. acs.orgnih.gov

Two-Dimensional (2D) Frameworks: Layered structures are very common in uranyl chemistry, facilitated by the ion's tendency to form planar coordination environments. rsc.org These 2D sheets can exhibit various topologies, including the common honeycomb (hnb) and Cairo pentagonal tiling patterns. scispace.comacs.orgnih.gov For example, complexes like [PPh₄]₂[(UO₂)₂(t-1,4-chdc)₃]·4H₂O form 2D networks with a honeycomb topology, creating large channels that accommodate counterions. scispace.com The layers themselves can be flat or corrugated, depending on the conformation of the linkers and the coordination geometry of the metal centers. rsc.orgsci-hub.seiucr.org

Three-Dimensional (3D) Frameworks: Achieving 3D connectivity requires linkers capable of connecting uranyl centers or 2D layers in multiple directions. This can be accomplished using tetracarboxylate linkers or by linking pre-formed 1D or 2D motifs. rsc.orgacs.org For example, the compound (UO₂)₂(H₂O)₂(btec)·H₂O features a compact 3D structure where monomeric uranyl units are connected by pyromellitate linkers. acs.org More open frameworks with large channels can also be designed, which is a significant goal for creating materials with potential applications in separation and storage. acs.orgscholaris.ca In some cases, 3D frameworks are formed through the polycatenation (interweaving) of 2D networks. acs.org

| Compound/Motif | Dimensionality | Ligands | Key Structural Feature | Reference(s) |

| (UO₂)₂(2,2′-bpy)(CH₃CO₂)(O)(OH) | 1D | 2,2′-bipyridine, Acetate (B1210297) | Edge-sharing polyhedral chains | acs.org |

| {[MnU(C₄H₄O₅)₂O₂(H₂O)₄]·2H₂O}n | 1D | Diglycolate | Alternating uranyl and transition metal units | iucr.org |

| [UO₂(chdc)(bipy)] | 1D | trans-1,2-cyclohexanedicarboxylate, 2,2'-bipyridine (B1663995) | Homochiral, helical polymers | acs.orgnih.gov |

| [UO₂(chdc)(THF)] | 2D | trans-1,2-cyclohexanedicarboxylate, THF | Layered assembly | acs.orgnih.gov |

| [(UO₂)₂(SO₄)₂(C₂₀H₁₆N₂O₄)]n | 2D | Sulfate, 1,1′-[1,4-phenylenebis(methylene)]bis(pyridin-1-ium-4-carboxylate) | Layered arrangement from a zwitterionic ligand | iucr.org |

| [PPh₄]₂[(UO₂)₂(t-1,4-chdc)₃] | 2D | trans-1,4-cyclohexanedicarboxylate | Honeycomb topology with large channels | scispace.com |

| (UO₂)₂(H₂O)₂(btec)·H₂O | 3D | Pyromellitate (btec) | Compact framework with encapsulated water | acs.org |

| K₂(UO₂)₂(UO₂)₂(Au(CN)₂)₂(O)₂(NO₃)₄ | 3D | Dicyanoaurate, Nitrate | Interpenetrated lattice of tetranuclear uranyl clusters | cdnsciencepub.com |

| Uranyl citrate (B86180) polymer | 3D | Citrate | Open-framework from linked uranyl chains and tetranuclear motifs | rsc.org |

Beyond infinite polymers, uranyl ions can form discrete, high-nuclearity clusters and cages. These structures represent a fascinating intersection of coordination chemistry and nanoscience.

Cage-Containing Frameworks: These materials are constructed from pre-formed molecular cages that act as supramolecular building blocks. A notable example involves tetranuclear, pseudotetrahedral cages of the formula [(UO₂)₄(carboxylate)₆]⁴⁻. acs.orgnih.gov These anionic cages can then be linked into 3D frameworks by bridging counterions such as Na⁺, Ag⁺, or Pb²⁺. acs.orgnih.gov This approach provides a distinct pathway to 3D architectures that differs from the direct linking of individual metal ions. Other cage structures, including complex hexameric and dodecameric assemblies, have been formed using large, semi-rigid ligands like calixarenes. researchgate.netnih.gov

Cluster Aggregates: In solution, particularly under alkaline conditions with peroxide, uranyl ions can self-assemble into a remarkable family of nanoclusters containing up to 124 uranium atoms. rsc.org A well-studied example is the [(UO₂)(O₂)(OH)]₆₀⁶⁰⁻ (U₆₀) nanocluster. acs.orgnih.gov These clusters can be considered large, soluble anions. In the presence of certain cations like Ca²⁺, these individual nanoclusters can aggregate into larger "blackberry-type" structures and precipitate. acs.orgnih.gov The aggregation and behavior of these clusters are heavily influenced by the nature and concentration of counterions in the solution. rsc.orgacs.orgnih.gov

Role of Auxiliary Ligands and Counterions in Framework Construction

The final structure of a uranyl coordination polymer is not solely determined by the primary organic linker. Auxiliary ligands and counterions play crucial, structure-directing roles. sci-hub.se

Auxiliary Ligands: These are additional ligands introduced into the reaction system. They can be simple anions like nitrate or other organic molecules, often N-donors like 2,2'-bipyridine or 1,10-phenanthroline. researchgate.netacs.orgnih.gov Their primary roles include:

Dimensionality Control: By coordinating to the uranyl ion's equatorial sites, they can block further extension of the polymer, effectively reducing the dimensionality. For example, the use of nitrate as a terminal ligand in uranyl carboxylate systems leads to 1D chains instead of 2D sheets. acs.org

Introducing Functionality: The choice of auxiliary ligand can imbue the final material with specific properties, such as altered luminescence. rsc.org

Counterions: When the resulting coordination framework is anionic, cations are incorporated to maintain charge neutrality. These are not merely passive spectators; they are critical structure-directing agents. acs.orgrsc.org Their influence is multifaceted:

Framework Linkers: Simple cations like K⁺ or Na⁺ can bridge anionic uranyl carboxylate subunits, linking 2D layers into 3D frameworks or connecting cage-like SBUs. acs.orgacs.orgnih.gov

Templating Agents: Large organic cations, such as tetraphenylphosphonium (B101447) ([PPh₄]⁺) or methyltriphenylphosphonium (B96628) ([PPh₃Me]⁺), act as templates, filling voids within the structure and directing the formation of specific topologies, like the honeycomb networks seen in some uranyl dicarboxylate systems. scispace.comresearchgate.net The size and shape of the counterion can dictate the size and shape of the channels within the framework. acs.orgscispace.commdpi.com

Controlling Aggregation: In the case of uranyl peroxide nanoclusters, the type of cation present (e.g., Li⁺ vs. Ca²⁺) directly controls the aggregation behavior and solubility of the clusters. nih.govrsc.orgnih.gov

The interplay between the primary linker, auxiliary ligands, and counterions provides a sophisticated toolkit for the rational design of complex uranyl-based materials. sci-hub.seacs.org

Influence of Crystal Engineering on Supramolecular Assembly

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. In the context of uranyl coordination polymers, it involves the deliberate selection of molecular components to guide the assembly of uranyl centers into predictable and functional supramolecular architectures. acs.orgrsc.orgacs.org

A key strategy is the systematic variation of building blocks to understand and control the resulting structures. This can involve:

Varying Ligand Geometry: Using isomers of a linker, such as different isomers of phenylenediacetate or cyclohexanedicarboxylate, can lead to vastly different framework topologies, including helical chains or layered networks. scispace.commdpi.com

Systematic Pairing of Ligands: Combining different types of organic molecules, such as aliphatic dicarboxylates with aromatic dipyridyl species, allows for a systematic study of how "size matching" between components influences the final structure. acs.orgacs.org Mismatches in length can even induce the formation of novel, higher-nuclearity SBUs to compensate. acs.org

Harnessing Weak Interactions: Supramolecular assembly is not driven solely by strong coordinative bonds. Weaker interactions like hydrogen bonding, π-π stacking, and halogen bonding are powerful tools for organizing molecular units into extended lattices. rsc.orgrsc.org For instance, hydrogen bonds between coordinated water molecules and carboxylate ligands can link 1D chains into 3D supramolecular networks. iucr.org By incorporating functional groups capable of these interactions (e.g., bromo-substituted benzoic acids), specific and directional assembly can be achieved. rsc.orgrsc.org

Through the careful application of these crystal engineering principles, researchers can move beyond exploratory synthesis toward the targeted construction of uranyl-based materials with tailored architectures and properties. rsc.orgrsc.org

Future Directions and Emerging Research Avenues in Zinc Bis Acetato O Dioxouranate Chemistry

Exploration of Novel Coordination Environments and Ligand Architectures

A significant frontier in the study of Zinc bis(acetato-O)dioxouranate involves the exploration of new coordination environments and the design of innovative ligand architectures. While the acetate (B1210297) ligands provide a well-understood starting point, research is moving towards more complex organic molecules that can modulate the electronic and structural properties of the uranyl (UO₂²⁺) core.

Recent studies on analogous actinide complexes, such as those involving neptunyl (NpO₂²⁺) and plutonyl (PuO₂²⁺), have demonstrated the utility of employing different ligands to access new chemistries. acs.orgchemrxiv.orgnih.gov For instance, the reaction of actinyl acetates with diprotic Schiff base ligands has successfully produced new molecular coordination compounds. acs.orgchemrxiv.org This approach, which facilitates entry into non-aqueous chemistry, is a promising avenue for Zinc bis(acetato-O)dioxouranate as well. acs.orgchemrxiv.orgnih.gov The design of pentadentate Schiff-base-type ligands is one such example that has shown success with uranyl, neptunyl, and plutonyl complexes, suggesting a rich area for future exploration with the zinc-containing compound. researchgate.net

Future work will likely focus on:

Multidentate Ligands: Synthesizing and testing ligands that can bind to the uranyl center through multiple atoms, potentially leading to enhanced stability and novel geometries.

Redox-Active Ligands: Incorporating ligands that can participate in electron-transfer reactions, which could lead to new catalytic applications.

Supramolecular Assemblies: Using designed ligands to construct larger, multi-metallic structures with emergent properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern actinide science, and its role in the study of Zinc bis(acetato-O)dioxouranate is set to expand significantly. Advanced modeling techniques allow for the prediction of molecular structures, spectroscopic properties, and reaction pathways, thereby guiding experimental efforts.

For analogous neptunyl and plutonyl complexes, computational studies have been crucial in understanding how dianionic ligand frameworks stabilize the +VI oxidation state through strong sigma donation and geometric flexibility. chemrxiv.org Similar computational approaches can be applied to Zinc bis(acetato-O)dioxouranate to:

Predict Spectroscopic Signatures: Accurately calculate vibrational and electronic spectra to aid in the characterization of new compounds.

Model Reaction Mechanisms: Simulate reaction pathways to understand the kinetics and thermodynamics of ligand exchange and other reactions.

Design Novel Materials: Computationally screen libraries of potential ligands to identify candidates that are likely to form stable complexes with desired properties. For instance, calculations can predict U-O bond lengths, which have been estimated to be between 1.76 and 1.79 Å. epdf.pub

Investigation of Intrinsic Reactivity at the Atomic and Molecular Level

A deeper understanding of the fundamental reactivity of Zinc bis(acetato-O)dioxouranate at the atomic and molecular level is a key area for future research. Uranyl diacetate, a related compound, is known for its utility in preparing other uranyl complexes due to the moderately basic nature of the acetate ligands, which facilitates protonolysis reactivity. acs.orgchemrxiv.orgnih.gov This intrinsic reactivity is a shared feature with its neptunyl and plutonyl counterparts. acs.orgchemrxiv.orgnih.gov

Future investigations will likely employ advanced spectroscopic and microscopic techniques to probe these fundamental processes. Time-resolved laser spectroscopy, for example, can be used to study the excited-state dynamics of the uranyl ion and its interaction with surrounding ligands. High-resolution microscopy techniques could potentially allow for the direct visualization of reactions occurring at surfaces or in single molecules.

Development of Structure-Property Relationships for Targeted Fundamental Materials Properties

A central goal of future research is to establish clear relationships between the molecular structure of Zinc bis(acetato-O)dioxouranate and its resulting material properties. By systematically modifying the structure, for instance by changing the ligands or the coordination environment, it may be possible to tune the compound's electronic, optical, and magnetic properties for specific fundamental studies.

Future work on Zinc bis(acetato-O)dioxouranate will aim to:

Correlate ligand field strength with the luminescence properties of the uranyl ion.

Investigate how changes in the coordination sphere affect the redox potential of the uranium center.

Explore the influence of crystal packing on bulk properties such as thermal expansion and conductivity.

Comparative Studies with Analogous Actinide Complexes (e.g., Neptunyl, Plutonyl Acetates)

Comparative studies with analogous actinide complexes are crucial for understanding the periodic trends in the actinide series. The recent synthesis and characterization of neptunyl(VI) and plutonyl(VI) diacetates have provided a valuable opportunity to compare their properties directly with the well-known uranyl(VI) analogue. acs.orgchemrxiv.orgnih.gov These studies have shown that the acetate anions are effective at stabilizing the high +VI oxidation state for neptunium (B1219326) and plutonium, just as they do for uranium. acs.orgchemrxiv.orgnih.gov

The neptunyl and plutonyl diacetate complexes are isomorphous with the corresponding uranyl compound, and they exhibit similar solubility, making them excellent candidates for direct comparison. acs.orgchemrxiv.orgnih.gov Spectroscopic and structural characterization of these homologous series has highlighted trends in chemical reactivity across the early actinides. acs.org

Table 1: Comparison of Structural Data for Actinyl(VI) Acetate Complexes

| Feature | Uranyl (UO₂²⁺) Complex | Neptunyl (NpO₂²⁺) Complex | Plutonyl (PuO₂²⁺) Complex |

|---|---|---|---|

| Actinyl (An-Oyl) Bond Distance (Å) | 1.760(1) acs.org | 1.748(1) acs.org | 1.740(3) acs.org |

| Coordination in Equatorial Plane | Two κ²-acetates, two water molecules acs.org | Two κ²-acetates, two water molecules acs.org | Two κ²-acetates, two water molecules acs.org |

| Crystal System | Isomorphous with Np and Pu analogues acs.org | Isomorphous with U and Pu analogues acs.org | Isomorphous with U and Np analogues acs.org |

| Oxidation State | +VI acs.orgchemrxiv.org | +VI acs.orgchemrxiv.org | +VI acs.orgchemrxiv.org |

Future research will continue to leverage these comparative studies to build a more comprehensive understanding of actinide chemistry as a whole.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Zinc bis(acetato-O)dioxouranate, and how can purity be ensured?

Answer:

Synthesis typically involves controlled stoichiometric reactions between uranyl salts and zinc acetate under inert atmospheres to prevent hydrolysis. Key steps include:

- Precipitation control : Adjust pH to 4–6 to favor complex formation .

- Purification : Recrystallization in anhydrous solvents (e.g., dimethyl sulfoxide) followed by vacuum drying to remove coordinated water .

- Purity validation : Combine elemental analysis (C/H/N/O), X-ray diffraction (XRD) for crystallinity, and ICP-MS for trace metal quantification . For new compounds, provide full spectroscopic data (FTIR, NMR) in supplementary materials .

Advanced: How can conflicting spectroscopic data (e.g., FTIR vs. Raman) for Zinc bis(acetato-O)dioxouranate be resolved?

Answer:

Contradictions often arise from sample hydration states or symmetry-dependent vibrational modes. Methodological solutions include:

- Controlled dehydration : Use thermogravimetric analysis (TGA) to correlate spectral changes with hydration levels .

- Computational modeling : Compare experimental spectra with density functional theory (DFT)-simulated vibrational modes to assign peaks accurately .

- Cross-validation : Replicate experiments under inert conditions and validate with X-ray absorption spectroscopy (XAS) .

Basic: What are the best practices for characterizing the thermal stability of this compound?

Answer:

- TGA-DSC : Perform under nitrogen/argon to track decomposition steps (e.g., acetate ligand loss at 200–300°C) .

- Isothermal holds : At critical temperatures (e.g., 150°C) to assess stability over time .

- Post-analysis : Use XRD or SEM to identify decomposition products (e.g., ZnO or UO₂ residues) .

Advanced: How can researchers design experiments to probe the electronic structure of Zinc bis(acetato-O)dioxouranate?

Answer:

- X-ray photoelectron spectroscopy (XPS) : Compare U 4f and Zn 2p binding energies to assess oxidation states .

- Magnetic susceptibility : Measure temperature-dependent behavior to detect antiferromagnetic coupling between metal centers .

- Theoretical frameworks : Apply ligand field theory or DFT to model charge distribution and orbital interactions .

Basic: What safety protocols are critical when handling Zinc bis(acetato-O)dioxouranate?

Answer:

- Containment : Use gloveboxes for synthesis due to uranium’s radiological hazard .

- Waste disposal : Neutralize acidic byproducts before disposal and follow regulatory guidelines for actinide-containing waste .

- Documentation : Maintain detailed logs of handling procedures and emergency contacts per Safety Data Sheet (SDS) standards .

Advanced: How can multivariate analysis optimize synthesis parameters for high-yield production?

Answer:

- Factorial design : Test variables (e.g., temperature, pH, molar ratios) to identify dominant factors .

- Response surface methodology (RSM) : Model interactions between parameters and predict optimal conditions .

- Validation : Confirm predictions with three independent batches and compare yields via ANOVA .

Basic: What analytical techniques are suitable for confirming ligand coordination modes in this complex?

Answer:

- FTIR : Look for acetate C=O stretching (1650–1700 cm⁻¹) and bridging O-U-O vibrations (800–900 cm⁻¹) .

- XRD : Determine bond lengths and angles to distinguish monodentate vs. bidentate acetate coordination .

- EXAFS : Resolve local uranium coordination environments .

Advanced: How can researchers address discrepancies in reported solubility data for this compound?

Answer:

- Standardize solvents : Use IUPAC-recommended solvents (e.g., DMSO, DMF) and report water content .

- Kinetic vs. thermodynamic solubility : Perform long-term stability studies (≥72 hrs) with agitation .

- Cross-lab validation : Collaborate with independent labs using identical protocols to minimize instrumental bias .

Basic: What computational tools are recommended for modeling this compound’s reactivity?

Answer:

- Software : Gaussian (DFT), VASP (periodic boundary conditions), or ORCA (spin-state analysis) .

- Parameters : Include relativistic effects for uranium and dispersion corrections for weak interactions .

- Validation : Compare calculated bond lengths/energies with experimental XRD and calorimetry data .

Advanced: How can in situ spectroscopic methods elucidate reaction mechanisms involving this complex?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.